molecular formula C8H16O3 B12683353 Peroxyoctanoic acid CAS No. 33734-57-5

Peroxyoctanoic acid

Cat. No.: B12683353
CAS No.: 33734-57-5
M. Wt: 160.21 g/mol
InChI Key: CVXHBROPWMVEQO-UHFFFAOYSA-N
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Description

Peroxyoctanoic acid is an organic compound belonging to the class of peroxycarboxylic acids. It is characterized by the presence of a peroxy group (-OOH) attached to an octanoic acid backbone. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Peroxyoctanoic acid can be synthesized by the oxidation of octanoic acid using hydrogen peroxide in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs at low temperatures, ranging from -20°C to 0°C, to ensure the stability of the peroxy group .

Industrial Production Methods: Industrial production of this compound involves the continuous process of reacting octanoic acid with hydrogen peroxide. This process is often catalyzed by lipase enzymes, such as Candida antarctica lipase B, in a single-phase system . The continuous process is economically superior to batch processes and allows for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Peroxyoctanoic acid undergoes various chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.

    Reduction: It can be reduced to octanoic acid under specific conditions.

    Substitution: The peroxy group can be substituted by other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used to substitute the peroxy group.

Major Products Formed:

    Oxidation: The major products include oxidized organic compounds and oxygen.

    Reduction: The primary product is octanoic acid.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Peroxyoctanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

Peroxyoctanoic acid exerts its effects through the generation of reactive oxygen species (ROS), which can oxidize cellular components such as proteins, lipids, and nucleic acids. This oxidative stress can lead to cell damage and death, making it an effective antimicrobial agent . The molecular targets include cellular membranes and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Uniqueness: Peroxyoctanoic acid is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in applications requiring strong oxidizing properties without excessive hydrophobicity.

Properties

IUPAC Name

octaneperoxoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-6-7-8(9)11-10/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXHBROPWMVEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074618
Record name Octaneperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid
Record name Octaneperoxoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Peroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33734-57-5
Record name Peroxyoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33734-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peroxyoctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033734575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octaneperoxoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octaneperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEROXYOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1654TA1CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Peroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31 - 32 °C
Record name Peroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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